3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
Overview
Description
3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The initial step involves the preparation of an intermediate compound, such as 3-fluoro-3-hydroxyoxindole, through a one-pot stepwise photocatalytic C–N cross-coupling and deaminative oxidation–fluorohydroxylation process.
Coupling reaction: The intermediate is then subjected to a coupling reaction with a suitable amine, such as aniline, under specific conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to target proteins, leading to modulation of their activity . The compound may also interact with cellular receptors and enzymes, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
- 3-iodo-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-fluoro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-15(8-5-6-11-16-9-3-2-4-10-16)21-22-19(23)17-12-7-13-18(20)14-17/h2-14H,1H3,(H,22,23)/b8-5+,11-6+,21-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCZTKPCHHYYEY-ULWXQMJJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)F)C=CC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C=C/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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